Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, inner salt
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Overview
Description
Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, inner salt is a diazonium compound known for its vibrant color and utility in various chemical reactions. This compound is often used in dye chemistry due to its ability to form stable azo compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, inner salt typically involves the diazotization of 2-methoxy-4-aminobenzene sulfonic acid. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reactant concentrations. The resulting diazonium salt is then isolated and purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, inner salt undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic substitution reactions, where the diazonium group is replaced by other nucleophiles.
Coupling Reactions: It readily couples with phenols and aromatic amines to form azo compounds, which are often used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride or bromide for Sandmeyer reactions.
Coupling Reactions: Typically carried out in alkaline conditions using phenols or aromatic amines.
Reduction Reactions: Sodium sulfite or stannous chloride are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Halogenated aromatic compounds.
Coupling Reactions: Azo dyes with various substituents.
Reduction Reactions: Aniline derivatives.
Scientific Research Applications
Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, inner salt has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection of biomolecules due to its chromophoric properties.
Medicine: Investigated for potential use in drug delivery systems and diagnostic agents.
Industry: Utilized in the production of colored polymers and materials.
Mechanism of Action
The compound exerts its effects primarily through the formation of azo bonds. The diazonium group acts as an electrophile, reacting with nucleophiles such as phenols and amines to form stable azo linkages. These reactions are facilitated by the electron-withdrawing nature of the sulfonate group, which stabilizes the diazonium ion.
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium, 4-sulfonate: Another diazonium compound with similar reactivity but different substituents.
Benzenediazonium, 2-methoxy-4-nitro: Similar structure but with a nitro group instead of a sulfonate group.
Uniqueness
Benzenediazonium, 2-methoxy-4-((4-sulfophenyl)azo)-, inner salt is unique due to its specific substituents, which confer distinct reactivity and stability. The presence of both methoxy and sulfonate groups enhances its solubility and makes it particularly useful in aqueous reactions.
Properties
CAS No. |
72152-94-4 |
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Molecular Formula |
C13H11N4O4S+ |
Molecular Weight |
319.32 g/mol |
IUPAC Name |
2-methoxy-4-[(4-sulfophenyl)diazenyl]benzenediazonium |
InChI |
InChI=1S/C13H10N4O4S/c1-21-13-8-10(4-7-12(13)15-14)17-16-9-2-5-11(6-3-9)22(18,19)20/h2-8H,1H3/p+1 |
InChI Key |
HMSYVHOBWUUCCY-UHFFFAOYSA-O |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O)[N+]#N |
Origin of Product |
United States |
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